molecular formula C12H13NO B11908586 3,5,7-Trimethylquinolin-4(1H)-one CAS No. 61563-52-8

3,5,7-Trimethylquinolin-4(1H)-one

Cat. No.: B11908586
CAS No.: 61563-52-8
M. Wt: 187.24 g/mol
InChI Key: XKGHLKIUHXIDHQ-UHFFFAOYSA-N
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Description

3,5,7-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by three methyl groups at positions 3, 5, and 7 on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are often selected to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and material science.

Scientific Research Applications

3,5,7-Trimethylquinolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or bind to receptors, disrupting biological processes essential for the survival of pathogens or cancer cells. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5,7-trimethylquinoline: This compound has a similar structure but with a chlorine atom at position 4.

    N-Benzyl-3,5,7-trimethylquinolin-4-amine: This derivative has a benzyl group attached to the nitrogen atom.

Uniqueness

3,5,7-Trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61563-52-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)11-10(5-7)13-6-9(3)12(11)14/h4-6H,1-3H3,(H,13,14)

InChI Key

XKGHLKIUHXIDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C)C

Origin of Product

United States

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